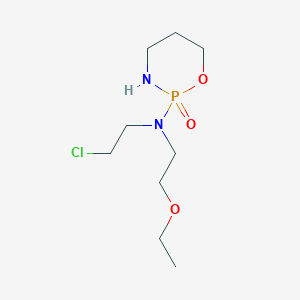
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound that belongs to the class of oxazaphosphinanes. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of 2-chloroethylamine with 2-ethoxyethylamine in the presence of a phosphorus-containing reagent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl and ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazaphosphinanes and related phosphorus-containing heterocycles. Examples include:
- N-(2-chloroethyl)-N-(2-methoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- N-(2-chloroethyl)-N-(2-propoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
Uniqueness
The uniqueness of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H20ClN2O3P |
|---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C9H20ClN2O3P/c1-2-14-9-7-12(6-4-10)16(13)11-5-3-8-15-16/h2-9H2,1H3,(H,11,13) |
InChI Key |
CUFCEFLDDREMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCCl)P1(=O)NCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















